molecular formula C22H27BrN2O3S2 B12029045 (3Z)-5-bromo-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B12029045
M. Wt: 511.5 g/mol
InChI Key: AGVLQSKNFBBFOK-HNENSFHCSA-N
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Description

(3Z)-5-bromo-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a brominated indole core, a thiazolidinone ring, and an ethoxypropyl side chain, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-bromo-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Thiazolidinone Ring Formation: The thiazolidinone ring is formed by reacting a thiourea derivative with an α-halo ketone under basic conditions.

    Coupling Reactions: The brominated indole and the thiazolidinone intermediate are coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Introduction of the Ethoxypropyl Side Chain: The ethoxypropyl side chain is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-bromo-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, (3Z)-5-bromo-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one could be investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3Z)-5-bromo-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-5-bromo-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one
  • (3Z)-5-chloro-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one
  • (3Z)-5-fluoro-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H27BrN2O3S2

Molecular Weight

511.5 g/mol

IUPAC Name

(5Z)-5-(5-bromo-1-hexyl-2-oxoindol-3-ylidene)-3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H27BrN2O3S2/c1-3-5-6-7-11-24-17-10-9-15(23)14-16(17)18(20(24)26)19-21(27)25(22(29)30-19)12-8-13-28-4-2/h9-10,14H,3-8,11-13H2,1-2H3/b19-18-

InChI Key

AGVLQSKNFBBFOK-HNENSFHCSA-N

Isomeric SMILES

CCCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCCOCC)/C1=O

Canonical SMILES

CCCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCCOCC)C1=O

Origin of Product

United States

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